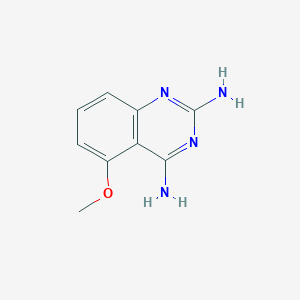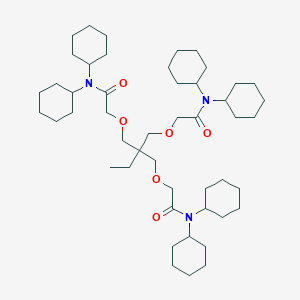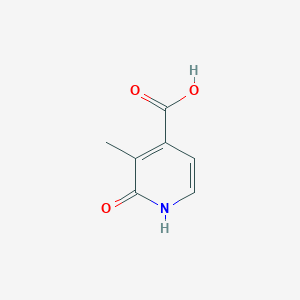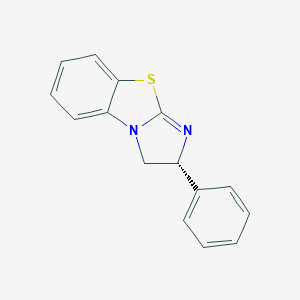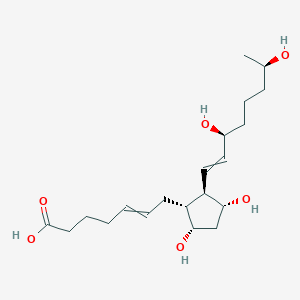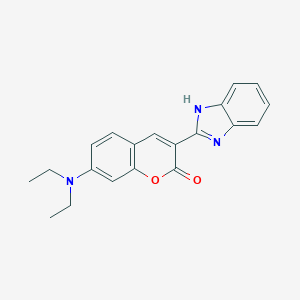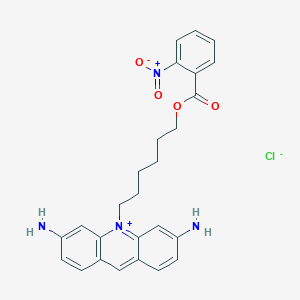
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride is a chemical compound that has been widely used in scientific research. It is a luminescent molecule that is commonly used in immunoassays and other biochemical applications. The purpose of
作用机制
Acridinium chloride is a luminescent molecule that emits light when it is oxidized by hydrogen peroxide in the presence of an enzyme called horseradish peroxidase. This reaction produces a chemiluminescent signal, which can be detected and measured. This mechanism of action is used in immunoassays and other biochemical applications to detect the presence or concentration of a specific substance.
生化和生理效应
Acridinium chloride has no known biochemical or physiological effects on living organisms. It is used solely as a label in biochemical assays and does not interact with biological systems in any other way.
实验室实验的优点和局限性
Acridinium chloride has several advantages for use in lab experiments. It is highly sensitive, which allows for the detection of low concentrations of a substance of interest. It is also stable and has a long shelf life, which makes it easy to store and use. However, acridinium chloride does have some limitations. It requires the use of an enzyme and hydrogen peroxide to produce a chemiluminescent signal, which can be expensive and time-consuming. It is also not suitable for use in some types of assays, such as those that require fluorescence detection.
未来方向
There are several future directions for the use of acridinium chloride in scientific research. One area of interest is the development of new immunoassays that use acridinium chloride as a label. Another area of interest is the development of new biochemical applications that use acridinium chloride, such as DNA sequencing. Additionally, there is potential for the use of acridinium chloride in medical diagnostics and therapeutics, although further research is needed to explore these possibilities.
合成方法
Acridinium chloride is synthesized through a two-step process. The first step involves the reaction of 3,6-diaminoacridine with 4-nitrobenzoyl chloride to form 3,6-diamino-10-(4-nitrobenzoyl)acridine. The second step involves the reaction of 3,6-diamino-10-(4-nitrobenzoyl)acridine with 6-bromohexanol to form acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride.
科学研究应用
Acridinium chloride is commonly used in immunoassays, which are biochemical tests used to detect the presence or concentration of a specific substance in a biological sample. Acridinium chloride is used as a label in these tests, which allows for the detection of the substance of interest. It is also used in other biochemical applications, such as DNA sequencing, where it is used as a chemiluminescent label.
属性
CAS 编号 |
139263-56-2 |
|---|---|
产品名称 |
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride |
分子式 |
C26H27ClN4O4 |
分子量 |
495 g/mol |
IUPAC 名称 |
6-(3,6-diaminoacridin-10-ium-10-yl)hexyl 2-nitrobenzoate;chloride |
InChI |
InChI=1S/C26H26N4O4.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)29(24(18)16-20)13-5-1-2-6-14-34-26(31)22-7-3-4-8-23(22)30(32)33;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H3,27,28);1H |
InChI 键 |
ISRMGDMMDXSGNH-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
同义词 |
3,6-diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-DNBOHA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



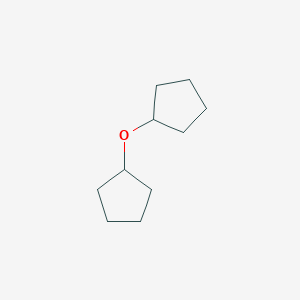
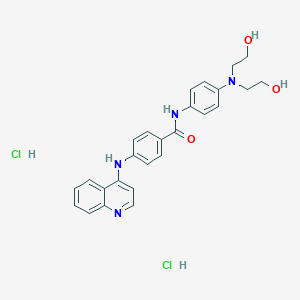
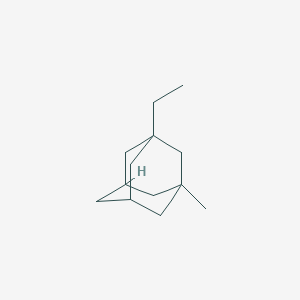
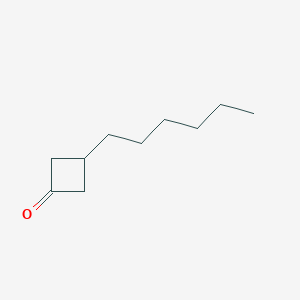
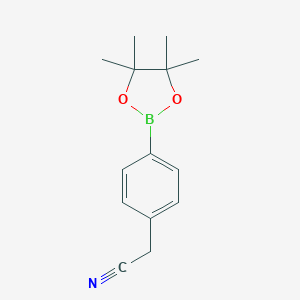
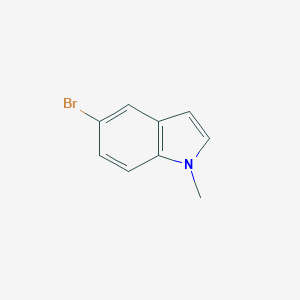
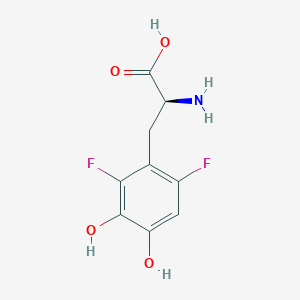
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
